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Executive Summary

Lysine-specific demethylase 1 (LSD1), the first histone demethylase to be discovered, is a
flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. By
removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2),
LSD1 modulates gene expression and is implicated in numerous cellular processes, including
differentiation and proliferation. Its overexpression in various malignancies, such as acute
myeloid leukemia (AML) and small cell lung cancer (SCLC), has established it as a high-priority
therapeutic target. GSK-LSD1 (also known as GSK2879552) is a potent, selective, and
irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline. This document
provides a comprehensive technical overview of its discovery, mechanism of action, synthesis,
and key preclinical and clinical data.

The Role of LSD1 in Cellular Signaling

LSD1 functions primarily as a transcriptional corepressor. It is a core component of several
large protein complexes, most notably the COREST (Corepressor for RE1-Silencing
Transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. Within
these complexes, LSD1 demethylates H3K4me1/2, marks associated with active enhancers
and promoters, leading to gene silencing. This activity is crucial for maintaining cellular identity
and suppressing inappropriate gene expression.
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Conversely, when complexed with certain nuclear receptors, such as the androgen receptor
(AR), LSD1's substrate specificity can switch to H3K9me1/2, repressive marks. Demethylation
of H3K9me1/2 leads to transcriptional activation. This dual functionality places LSD1 at a
critical node in cellular signaling, capable of both repressing tumor suppressor genes and
activating oncogenic pathways, making it a highly attractive target for cancer therapy.[1][2][3]
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Fig. 1. Simplified LSD1 Signaling and Point of Inhibition.

Discovery and Preclinical Profile of GSK-LSD1

GSK2879552 was identified as a potent, mechanism-based inactivator of LSD1.[4] It is an
analogue of tranylcypromine, a known monoamine oxidase inhibitor that also exhibits moderate
activity against LSD1. The discovery process focused on modifying the tranylcypromine
scaffold to enhance potency and selectivity for LSD1 over other FAD-dependent enzymes.

Biochemical Activity and Selectivity
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GSK-LSD1 is a potent irreversible inhibitor of LSD1. Its mechanism involves enzyme-catalyzed
conversion to a reactive species that covalently modifies the FAD cofactor, leading to time-
dependent inactivation.[5] The compound demonstrates high selectivity for LSD1 over the
closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B.[3][6]

Selectivity Fold (vs.

Target IC50 (nM) Assay Type LSD1)
LSD1 16 HRP-coupled

LSD2 >100,000 HTRF >6,250
MAO-A >100,000 Radiometric >6,250
MAO-B >100,000 Radiometric >6,250

Table 1: Biochemical
Potency and
Selectivity of GSK-
LSD1. Data compiled
from SGC and other

sources.[3][6]

Cellular Activity

In cellular assays, GSK-LSD1 effectively inhibits the proliferation of specific cancer cell lines,
particularly those of AML and SCLC origin.[7] Inhibition of LSD1 leads to an increase in
H3K4me2 marks, cell cycle arrest, and induction of differentiation markers, such as CD11b and
CD86 in AML cells.[7] The growth inhibitory effects are primarily cytostatic, with significant
apoptosis observed only after prolonged exposure or in combination with other agents.[3]
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Cell Line Type Parameter Value

AML Cell Lines (Panel

Proliferation EC50 137 + 30 nM (10-day assay)[8]
average)
Cancer Cell Lines (General) Gene Expression EC50 <5nM
Cancer Cell Lines (General) Cell Growth EC50 <5nM

Table 2: Cellular Activity of
GSK-LSD1 in Cancer Cell

Lines.

In Vivo Efficacy and Pharmacokinetics

GSK-LSD1 is orally bioavailable and has demonstrated anti-tumor activity in xenograft models.
In mice bearing SCLC xenografts (NCI-H1417), oral administration of GSK2879552 at 1.5
mg/kg resulted in 83% tumor growth inhibition.[6] Pharmacokinetic studies in mice revealed
rapid absorption and a moderate half-life. Phase | clinical trials in humans confirmed rapid
absorption and slow elimination.[9][10] However, the clinical development of GSK2879552 was
terminated due to an unfavorable risk-benefit profile, with treatment-related toxicities including
thrombocytopenia and encephalopathy being reported.[2][9][11]

Species Dose Parameter Value
Mouse 5 mg/kg (p.o.) Cmax 720 ng/mL[10]
Mouse 5 mg/kg (p.o.) t1/2 1.9 h[10]
] Rapid absorption,
Human 0.25-4mg PK Profile o
slow elimination[9]
Table 3:

Pharmacokinetic
Parameters of GSK-
LSD1.

Synthesis of GSK-LSD1
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The chemical structure of GSK-LSD1 is N-((1R,2S)-2-phenylcyclopropyl)piperidin-4-amine (as
the core amine). The synthesis is notable for its use of biocatalysis to establish the critical
stereochemistry of the trans-phenylcyclopropylamine moiety.

A key step in the manufacturing process is an enantioselective reductive amination reaction.[9]
This step utilizes a specifically engineered imine reductase (IRED) to resolve a racemic mixture
of trans-2-phenylcyclopropylamine and couple the desired (1R,2S)-enantiomer with an
aldehyde precursor. This biocatalytic approach proved superior to traditional chemical methods,
enabling the production of kilogram quantities of the key intermediate with high yield (84%) and
excellent enantiomeric excess (>99.7% ee).[9]
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Fig. 2: High-Level Synthesis Workflow for GSK-LSD1.

Key Experimental Protocols

The characterization of GSK-LSD1 relied on a suite of robust biochemical and cellular assays
to determine its potency, selectivity, and mechanism of action.

LSD1 Homogeneous Time-Resolved Fluorescence
(HTRF) Assay

This assay quantifies LSD1 enzymatic activity by detecting the demethylated product of a
biotinylated H3K4me1l peptide substrate.
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e Compound Preparation: Serially dilute GSK-LSD1 or control compounds in an appropriate
buffer (e.g., 50 mM Tris-HCI, pH 8.5, 50 mM NacCl, 0.01% Tween-20, 1 mM DTT).

e Enzyme Incubation: In a 384-well plate, pre-incubate the diluted compounds with ~0.45 nM
of human recombinant LSD1 enzyme on ice for 15 minutes.

e Reaction Initiation: Start the enzymatic reaction by adding a mixture of 10 pM FAD and the
biotinylated H3(1-21)K4mel peptide substrate. The final DMSO concentration should be kept
constant (e.g., 0.5%).

o Reaction Progression: Incubate the plate at 25°C for 1 hour.

» Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-
H3K4meO0 antibody and XL665-conjugated streptavidin.

» Data Acquisition: After a further incubation period (e.g., 1 hour), read the plate on an HTRF-
compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is
proportional to the amount of demethylated product.

e Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine 1C50
values by fitting the data to a four-parameter nonlinear regression model.[12]

Cell Proliferation Assay (CellTiter-Glo®)

This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically
active cells.

o Cell Plating: Seed AML or other target cells in 384-well plates and allow them to adhere or
stabilize for 24 hours.

e Compound Treatment: Add a dose range of GSK-LSDL1 to the wells in duplicate. Include a
"TO" plate of untreated cells to quantify the starting cell number.

 Incubation: Incubate the plates for an extended period, typically 6 days, at 37°C in 5% CO2
to allow for the cytostatic effects to manifest.[11]

» Lysis and Signal Detection: Add CellTiter-Glo® reagent to all wells, which lyses the cells and
generates a luminescent signal proportional to the amount of ATP present.
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o Data Acquisition: Measure luminescence using a microplate reader.

e Analysis: Background-subtract the luminescent values and normalize them to the TO values.
Plot the normalized values against compound concentration to generate dose-response
curves and calculate EC50 values.[11]
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Fig. 3: General Experimental Workflow for GSK-LSD1 Characterization.

Conclusion

GSK-LSD1 (GSK2879552) is a well-characterized, potent, and selective irreversible inhibitor of
LSD1. Its discovery validated LSD1 as a druggable epigenetic target, and its preclinical data
demonstrated significant anti-tumor potential in specific cancer types like AML and SCLC. The
innovative use of a directed evolution-derived imine reductase in its synthesis highlights the
power of biocatalysis in modern pharmaceutical manufacturing. While its clinical development
was halted, GSK-LSD1 remains an invaluable chemical probe for elucidating the biology of
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LSD1 and serves as a foundational case study for the development of next-generation
epigenetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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